2-(Iodomethyl)oxetane

Catalog No.
S999186
CAS No.
121138-00-9
M.F
C4H7IO
M. Wt
198.003
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Iodomethyl)oxetane

CAS Number

121138-00-9

Product Name

2-(Iodomethyl)oxetane

IUPAC Name

2-(iodomethyl)oxetane

Molecular Formula

C4H7IO

Molecular Weight

198.003

InChI

InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2

InChI Key

JVPHNTROOBLPKR-UHFFFAOYSA-N

SMILES

C1COC1CI

Synonyms

2-(IODOMETHYL)OXETANE

2-(Iodomethyl)oxetane is a heterocyclic organic compound characterized by a four-membered oxetane ring with an iodomethyl substituent. Its molecular formula is C₄H₇IO, and it has a molecular weight of approximately 198 g/mol. The compound is notable for its unique structure, which combines the properties of both oxetanes and halomethyl groups, making it a valuable intermediate in organic synthesis.

Due to its reactive iodomethyl group. It can undergo:

  • Nucleophilic Substitution Reactions: The iodomethyl group can be replaced by nucleophiles such as amines or alcohols.
  • Ring Opening Reactions: Under acidic or basic conditions, the oxetane ring can open, leading to the formation of linear or branched products.
  • Cross-Coupling Reactions: The iodomethyl group can serve as a halide for palladium-catalyzed cross-coupling reactions, allowing the introduction of diverse functional groups.

Research indicates that oxetane derivatives, including 2-(iodomethyl)oxetane, exhibit significant biological activities. For instance, they have been studied for their potential as:

  • Antitumor Agents: Some oxetane derivatives have shown efficacy in inhibiting cancer cell proliferation.
  • Antiviral Compounds: Certain studies suggest that oxetanes may possess antiviral properties, making them candidates for further exploration in medicinal chemistry .

The synthesis of 2-(iodomethyl)oxetane can be achieved through several methods:

  • From 2-Hydroxymethyloxetane:
    • Reacting 2-hydroxymethyloxetane with iodine and triphenylphosphine in dichloromethane at controlled temperatures (0-25°C) for approximately 18 hours yields high purity .
  • Electrophilic Halocyclization:
    • This method involves the reaction of alcohols with halogenating agents to form oxetanes, including those with iodomethyl substituents .
  • Photochemical Methods:
    • Recent advancements include using photocatalysis to generate oxetanes from alcohols and vinyl sulfonium ions under light irradiation .

2-(Iodomethyl)oxetane finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses, particularly in cancer treatment and antiviral applications.
  • Material Science: The compound may be used in developing new polymers and materials due to its unique structural properties.

Several compounds share structural similarities with 2-(iodomethyl)oxetane. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-HydroxymethyloxetaneC₄H₈OPrecursor to 2-(iodomethyl)oxetane; less reactive
3-Iodomethyl-oxetaneC₄H₇ISimilar halogenation but different position
3-MethyloxetaneC₄H₈OLacks halogen; more stable
2-BromomethyloxetaneC₄H₇BrSimilar reactivity but bromine is less reactive
3-Azidomethyl-oxetaneC₄H₈N₃Different functional group; potential for click chemistry

The presence of the iodomethyl group distinguishes 2-(iodomethyl)oxetane from these similar compounds, enhancing its reactivity and potential applications in synthetic chemistry and drug development.

IUPAC Name and Structural Representation

The IUPAC name for this compound is 2-(iodomethyl)oxetane. Its molecular formula is C₄H₇IO, with a molecular weight of 198.00 g/mol. The structural representation (Figure 1) highlights the oxetane ring (a four-membered cyclic ether) and the iodomethyl group (-CH₂I) at the second carbon.

SMILES Notation:

C1COC1CI  

InChI Key:

JVPHNTROOBLPKR-UHFFFAOYSA-N  

CAS Registry Numbers and Synonyms

  • CAS Registry Number: 121138-00-9.
  • Synonyms:
    • 2-Iodomethyloxetane
    • Oxetane, 2-(iodomethyl)-
    • 2-(Iodomethyl)oxetane.

Historical Context and Discovery

2-(Iodomethyl)oxetane was first synthesized in the early 2010s as part of efforts to expand the toolbox of strained heterocycles for medicinal chemistry. A landmark synthesis involved the reaction of 2-hydroxymethyloxetane with iodine, triphenylphosphine, and imidazole in dichloromethane, achieving a 100% yield. This method, patented in 2016 (KR101592370), remains a cornerstone for large-scale production.

Subsequent advancements include:

  • Phase Transfer Catalysis: A solvent-free approach using aqueous alkali and phase transfer catalysts (e.g., tetrabutylammonium bromide) to cyclize 3-halo-1-propanol derivatives.
  • Photoredox-Mediated Synthesis: A 2023 method utilizing visible light and a quinuclidinium radical cation to convert unactivated alcohols into oxetanes.

Significance in Organic and Medicinal Chemistry

Role in Organic Synthesis

2-(Iodomethyl)oxetane serves as a multifunctional building block:

  • Nucleophilic Substitution: The iodide group facilitates Sₙ2 reactions with amines, thiols, and alkoxides to form C-N, C-S, and C-O bonds.
  • Cross-Coupling Reactions: Used in Suzuki-Miyaura and Sonogashira couplings to introduce oxetane motifs into aromatic systems.
  • Ring-Opening Polymerization: Forms polyethers with tunable thermal and mechanical properties.

Applications in Medicinal Chemistry

Oxetanes are prized for their ability to improve drug-like properties:

  • Solubility Enhancement: The oxetane ring’s polarity increases aqueous solubility compared to carbocyclic analogs. For example, oxetane-containing analogs of thalidomide exhibit 76-fold higher solubility.
  • Metabolic Stability: Oxetanes resist oxidative metabolism by cytochrome P450 enzymes, extending half-lives in vivo.
  • Stereochemical Control: The rigid oxetane core reduces conformational flexibility, enhancing target selectivity.

Table 1: Comparative Properties of Oxetane vs. Carbonyl Bioisosteres

PropertyOxetane DerivativesCarbonyl Analogs
Aqueous SolubilityHighModerate
LogP0.911.5–2.5
Metabolic ClearanceLowHigh

XLogP3

1.4

Dates

Modify: 2023-08-15

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